molecular formula C13H14N2O2 B2431568 Ethyl [(2-cyano-2-phenylvinyl)amino]acetate CAS No. 1164501-12-5

Ethyl [(2-cyano-2-phenylvinyl)amino]acetate

Cat. No.: B2431568
CAS No.: 1164501-12-5
M. Wt: 230.267
InChI Key: ZWSNLJIIALDCAC-FMIVXFBMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl [(2-cyano-2-phenylvinyl)amino]acetate is an organic compound with a complex structure that includes a cyano group, a phenyl group, and an amino ester moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl [(2-cyano-2-phenylvinyl)amino]acetate typically involves the reaction of ethyl cyanoacetate with an appropriate amine under controlled conditions. One common method involves the use of a base such as triethylamine to catalyze the reaction, which is carried out in an organic solvent like ethanol . The reaction conditions, including temperature and time, are optimized to achieve high yields and purity of the product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to maximize efficiency

Properties

IUPAC Name

ethyl 2-[[(Z)-2-cyano-2-phenylethenyl]amino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2/c1-2-17-13(16)10-15-9-12(8-14)11-6-4-3-5-7-11/h3-7,9,15H,2,10H2,1H3/b12-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWSNLJIIALDCAC-FMIVXFBMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC=C(C#N)C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)CN/C=C(\C#N)/C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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